Calcein UltraBlue™ AM
Description
The Foundational Role of Acetoxymethyl (AM) Ester Derivatives in Enabling Cellular Permeability
A significant breakthrough in live-cell imaging was the development of acetoxymethyl (AM) ester derivatives. thermofisher.com Many fluorescent indicators are inherently charged molecules, preventing their passive diffusion across the hydrophobic cell membrane. The modification of these molecules with AM ester groups results in uncharged, more lipophilic compounds that can readily permeate into living cells. thermofisher.comnih.gov Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-charged and fluorescent probe within the cytosol. thermofisher.comrsc.org This ingenious strategy not only facilitates the loading of a wide array of probes but also ensures that they are retained within viable cells that possess active esterase machinery. aatbio.comaatbio.com
Historical Development and Strategic Rationale for Calcein (B42510) UltraBlue™ AM in the Fluorescent Dye Spectrum
The calcein family of dyes has long been utilized for assessing cell viability due to the low cytotoxicity of its members. aatbio.comdojindo.com The original Calcein AM fluoresces green, which, while effective, presents a significant challenge in multicolor experiments, particularly with the widespread use of Green Fluorescent Protein (GFP) and fluorescein (B123965) isothiocyanate (FITC)-labeled antibodies, as their spectra overlap. stratech.co.ukaatbio.com To address this limitation, derivatives with shifted spectral properties were developed. Calcein UltraBlue™ AM was strategically designed as a blue-emitting variant. caymanchem.comlabscoop.com This blue-shifted fluorescence provides a distinct spectral window, allowing for its use in combination with green and red fluorophores. aatbio.comcidsamexico.com Compared to its predecessor, Calcein Blue, Calcein UltraBlue™ offers enhanced photostability and stronger fluorescence intensity at physiological pH, making it a more robust probe for demanding applications. aatbio.com
Significance of this compound in Addressing Specific Research Challenges in Cellular Systems
The unique spectral properties of this compound directly address the critical need for effective multiplexing in cellular analysis. aatbio.com Researchers are increasingly seeking to simultaneously investigate multiple cellular parameters, such as viability, apoptosis, and specific protein expression. The distinct blue emission of Calcein UltraBlue™ allows it to be combined with green fluorescent probes like GFP or FITC, and red fluorescent probes, enabling multi-color analysis of live cell populations. aatbio.comstratech.co.uk This capability is invaluable for complex studies, such as assessing the specific cytotoxicity of a drug on a GFP-expressing cancer cell line or analyzing immune cell interactions. rsc.org For instance, it can be used alongside a green fluorescent indicator to perform multicolor viability and cytotoxicity assessments. stratech.co.uk
Detailed Research Findings
This compound is a non-fluorescent and cell-permeant compound that becomes intensely fluorescent upon hydrolysis by intracellular esterases in viable cells. caymanchem.comlabscoop.com This process makes it an excellent tool for assessing cell viability and membrane integrity. stratech.co.ukcaymanchem.com
Mechanism of Action:
The functionality of this compound is predicated on two key cellular characteristics: membrane integrity and enzymatic activity.
Cellular Uptake: As a hydrophobic and uncharged molecule, this compound readily crosses the intact plasma membrane of living cells. caymanchem.comlabscoop.com
Esterase Cleavage: Once inside the cell, non-specific esterases, which are abundant in the cytoplasm of viable cells, hydrolyze the acetoxymethyl ester groups. rsc.orgcaymanchem.com
Fluorescence and Retention: This enzymatic cleavage converts the non-fluorescent this compound into the highly fluorescent Calcein UltraBlue™. caymanchem.comaatbio.com The resulting molecule is negatively charged and thus becomes membrane-impermeant, leading to its retention within the cell. aatbio.com Dead cells or cells with compromised membranes lack active esterases and cannot retain the dye, thus remaining non-fluorescent. aatbio.comavantorsciences.com
Spectral Properties:
The key advantage of this compound lies in its distinct spectral profile.
| Property | Wavelength (nm) |
| Excitation Maximum | ~360 |
| Emission Maximum | ~445 |
| Data sourced from multiple suppliers may show slight variations. caymanchem.comaatbio.com |
This blue fluorescence is well-separated from common green (e.g., GFP, FITC) and red (e.g., Propidium Iodide, Texas Red) fluorophores, which is crucial for multicolor imaging experiments. aatbio.comcidsamexico.com
Properties
Molecular Weight |
788.7 |
|---|---|
Synonyms |
Calcein UltraBlue™ Acetoxymethyl ester |
Origin of Product |
United States |
Mechanistic Principles Governing the Intracellular Activation and Retention of Calcein Ultrablue™ Am
Enzymatic Hydrolysis of the Acetoxymethyl Ester Moiety by Cytosolic Esterases: A Theoretical Framework
The activation of Calcein (B42510) UltraBlue™ AM is contingent upon the enzymatic cleavage of its acetoxymethyl (AM) ester groups. caymanchem.comglpbio.com The initial molecule, Calcein UltraBlue™ AM, is engineered for cell permeability by masking its polar carboxylic acid groups with lipophilic AM esters. This modification renders the molecule electrically neutral and hydrophobic, facilitating its passive transit across the lipid bilayer of the plasma membrane. aatbio.comthermofisher.com
Once within the intracellular milieu, the molecule serves as a substrate for endogenous esterases. These enzymes catalyze the hydrolysis of the four AM ester bonds. This reaction cleaves off the acetoxymethyl groups, regenerating the free carboxylic acid moieties and releasing formaldehyde (B43269) and acetic acid as byproducts. The product of this multi-step hydrolysis is the mature fluorophore, Calcein UltraBlue™, a polyanionic and hydrophilic molecule. thermofisher.comresearchgate.net This enzymatic conversion is the critical step that transforms the probe from a non-fluorescent, membrane-permeant state to a highly fluorescent, membrane-impermeant state. aatbio.com
Specificity and Localization of Intracellular Esterase Activity Relevant to Probe Activation
The enzymatic activity responsible for the activation of this compound is attributed to a ubiquitous class of enzymes known as carboxylesterases. acs.orgstrath.ac.uk These enzymes are widespread across various cell types and are not specific to a particular substrate, allowing them to hydrolyze the ester bonds of a wide range of molecules, including AM esters. aatbio.comthermofisher.com
Primarily, this esterase activity is localized within the cytosol. aatbio.com This cytosolic localization ensures that the probe is activated within the main compartment of the cell. However, due to the lipophilic nature of the AM ester form, some studies with similar probes have shown potential localization to the endoplasmic reticulum. nih.gov It is also noteworthy that esterase activity can be present in the extracellular environment, such as in serum-containing culture media or blood plasma, which can lead to premature hydrolysis of the probe outside the cells. aatbio.comnih.gov Therefore, washing cells to remove serum-containing media is a standard procedural step to minimize background fluorescence from extracellularly activated dye. aatbio.com
Kinetical Aspects of Esterase-Mediated De-esterification and Fluorescence Induction
In practice, the kinetics of fluorescence induction are observed as a time-dependent increase in intracellular fluorescence. For most cell lines, a sufficient level of fluorescence for detection is achieved after an incubation period of 30 to 60 minutes at 37°C. aatbio.com This timeframe allows for adequate substrate loading into the cells and subsequent enzymatic conversion to yield a strong fluorescent signal. The reaction effectively reaches a plateau once the intracellular pool of this compound has been hydrolyzed.
Molecular Mechanisms of Intracellular Trapping of the Hydrophilic Calcein Moiety
The retention of the activated fluorophore is a direct consequence of the enzymatic hydrolysis. The conversion of the lipophilic this compound into the hydrophilic Calcein UltraBlue™ is the fundamental mechanism responsible for trapping the dye inside the cell. researchgate.netdojindo.com This principle relies on the integrity of the plasma membrane; cells with compromised membranes are unable to retain the activated, water-soluble dye. abpbio.com
Role of Charge State and Polarity Change in Preventing Efflux
The primary driver for the intracellular retention of Calcein UltraBlue™ is the dramatic shift in its physicochemical properties post-hydrolysis. The precursor molecule, this compound, is uncharged. thermofisher.com The enzymatic cleavage of the four acetoxymethyl ester groups exposes four carboxylate groups. At physiological pH, these groups are deprotonated, transforming the molecule into a polyanionic species with a significant negative charge. thermofisher.com
This acquisition of multiple negative charges, coupled with the inherent polarity of the calcein backbone, renders the molecule highly hydrophilic. biotium.com Unlike its lipophilic precursor, the charged and polar Calcein UltraBlue™ cannot readily diffuse across the hydrophobic lipid core of the plasma membrane. While this charge- and polarity-mediated trapping is highly effective, some slow leakage of the dye can occur over time. This efflux is often mediated by active transport mechanisms, specifically by organic anion transporters (OATs). aatbio.com The activity of these transporters can be mitigated by the addition of OAT inhibitors, such as probenecid, which enhances the intracellular retention of the dye. aatbio.com
Compartmentalization Dynamics of the Activated Fluorophore within the Cytosol
Upon its activation, the highly water-soluble Calcein UltraBlue™ is expected to distribute throughout the aqueous environment of the cytosol. aatbio.com In many cell types, this results in a relatively uniform, diffuse fluorescence throughout the cytoplasm, excluding the nucleus and other organelles.
However, the assumption of homogenous cytosolic distribution should be considered with caution. Studies involving other acetoxymethyl ester-based dyes have demonstrated that under certain conditions, these probes or their hydrolyzed products can be sequestered into intracellular organelles such as mitochondria or the endoplasmic reticulum. nih.govembopress.org This compartmentalization can lead to a punctate or non-uniform fluorescence pattern. For Calcein UltraBlue™, the distribution is generally considered to be cytosolic, but the potential for sequestration into specific organelles may vary depending on the cell type and its physiological state.
Spectroscopic Principles Underlying Fluorescence Generation and Detection of Calcein UltraBlue™
The transition of this compound from a weakly fluorescent to a highly fluorescent state upon enzymatic action is the basis for its use as a probe. The acetoxymethyl ester groups on the precursor molecule effectively act as fluorescence quenchers. nih.gov This quenching may occur through mechanisms such as photoinduced electron transfer (PeT) or by locking the fluorophore's core structure in a non-fluorescent conformation. nih.gov
Enzymatic hydrolysis removes these quenching moieties, restoring the intrinsic fluorescence of the Calcein UltraBlue™ core structure. The activated Calcein UltraBlue™ is a robust fluorophore with excitation and emission spectra in the violet-blue range. aatbio.com This allows for its detection using standard fluorescence microscopy or flow cytometry. Compared to the related Calcein Blue, Calcein UltraBlue™ exhibits greater photostability and stronger fluorescence intensity at physiological pH. aatbio.com
Table 1: Spectroscopic Properties of this compound and Calcein UltraBlue™
| Compound | State | Excitation Max (nm) | Emission Max (nm) | Fluorescence |
|---|---|---|---|---|
| This compound | Pre-hydrolysis | ~322 abpbio.com | ~435 abpbio.com | Weakly Fluorescent |
| Calcein UltraBlue™ | Post-hydrolysis | ~360 caymanchem.com | ~445 caymanchem.com | Strongly Fluorescent |
Theoretical Basis of Fluorescence Emission and Its Dependence on Molecular Environment
The fluorescence of the hydrolyzed product, Calcein UltraBlue™, is governed by the principles of electronic excitation and relaxation. Upon absorption of a photon of appropriate energy, the molecule is promoted from its electronic ground state to an excited singlet state. The subsequent return to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.
The efficiency of this process, quantified by the fluorescence quantum yield, and the duration of the excited state, known as the fluorescence lifetime, are intrinsically linked to the molecular structure and are highly sensitive to the surrounding environment. For coumarin (B35378) derivatives, the family to which Calcein UltraBlue™ belongs, the molecular environment plays a critical role in modulating their fluorescent properties. srce.hracs.orgnih.govnih.govbohrium.com
Several environmental factors within the intracellular milieu can influence the fluorescence of Calcein UltraBlue™:
Solvent Polarity: The polarity of the surrounding medium can affect the energy levels of the excited state, potentially leading to shifts in the emission spectrum. For many coumarin derivatives, fluorescence quantum yields are observed to be lower in non-polar environments. nih.gov
pH: The fluorescence intensity of many fluorophores is pH-dependent. Calcein UltraBlue™ exhibits stronger fluorescence intensity at physiological pH compared to its predecessor, Calcein Blue. aatbio.com Research on the closely related Calcein Blue has shown that its fluorescence is pH-dependent, with optimal emission in the neutral to moderately alkaline range. nih.govinterchim.fr Specifically, for Calcein Blue, fluorescence reaches a maximum at pH 9. nih.gov
Presence of Quenchers: Certain ions and molecules can decrease fluorescence intensity through a process called quenching. For instance, the fluorescence of Calcein Blue is known to be quenched by copper (II) ions. nih.gov
The relationship between these factors and the resulting fluorescence is complex and is a key consideration for the accurate interpretation of imaging data.
Considerations for Excitation and Emission Spectra in Live Cell Imaging
The spectral properties of Calcein UltraBlue™ are a significant advantage in live-cell imaging, particularly in multicolor experiments.
Spectral Profile: Calcein UltraBlue™ has an excitation maximum around 360 nm and an emission maximum around 445-450 nm. srce.hracs.orgnih.govcaymanchem.comaatbio.com This places its fluorescence in the blue region of the visible spectrum.
| Parameter | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum | ~360 | srce.hracs.orgnih.govcaymanchem.comaatbio.com |
| Emission Maximum | ~445-450 | srce.hracs.orgnih.govcaymanchem.comaatbio.com |
Multiplexing Capabilities: A key advantage of Calcein UltraBlue™ is its spectral separation from commonly used green and red fluorophores, such as Green Fluorescent Protein (GFP) and mCherry. aatbio.com This minimizes spectral overlap and bleed-through, allowing for clearer and more accurate multicolor imaging. Its spectral characteristics are similar to other blue fluorophores like DAPI and Hoechst. aatbio.com
Photostability: Calcein UltraBlue™ is reported to have higher photostability than Calcein Blue, meaning it is more resistant to photobleaching during prolonged imaging sessions. aatbio.com This robustness is crucial for time-lapse microscopy and other applications requiring extended light exposure.
Instrumentation: For fluorescence microscopy, a DAPI filter set is typically suitable for imaging Calcein UltraBlue™. aatbio.com In flow cytometry, it can be excited by a violet laser (e.g., 405 nm) and detected using a filter appropriate for blue emission, such as a 450/40 nm bandpass filter. aatbio.com
| Instrumentation | Excitation Source | Emission Filter | Reference |
|---|---|---|---|
| Fluorescence Microscope | DAPI filter set | DAPI filter set | aatbio.com |
| Flow Cytometer | 350/405 nm laser | 450/40 nm | aatbio.com |
| Fluorescence Microplate Reader | 360 nm | 450 nm | aatbio.com |
Applications of Calcein Ultrablue™ Am in Advanced Cellular and Molecular Research Methodologies
Assessment of Cellular Viability and Metabolic Activity in Diverse Cell Populations
The core principle behind the utility of Calcein (B42510) UltraBlue™ AM in assessing cellular viability lies in its reliance on two key indicators of cell health: enzymatic activity and membrane integrity. Its application spans various platforms, from basic research to high-throughput screening for drug discovery.
Calcein UltraBlue™ AM, in its acetoxymethyl ester form, is non-fluorescent and can readily cross the membrane of living cells. Once inside a viable cell, ubiquitous intracellular esterases cleave the AM group, converting the molecule into the highly fluorescent and membrane-impermeant Calcein UltraBlue™. caymanchem.comlabscoop.comglpbio.cn This process ensures that only cells with active metabolism (and thus active esterases) and an intact plasma membrane, which is necessary to retain the fluorescent product, will be labeled. caymanchem.comlabscoop.comglpbio.cn Dead or dying cells with compromised membranes or inactive esterases will not retain the dye and therefore will not fluoresce, allowing for a clear distinction between live and dead cell populations. Compared to its counterpart, Calcein Blue, Calcein UltraBlue™ exhibits higher photostability and stronger fluorescence intensity at physiological pH, making it a more robust probe. aatbio.com
| Condition | This compound Staining | Calcein Blue AM Staining | Observation |
|---|---|---|---|
| Live HeLa Cells in HH Buffer | Bright, uniform blue fluorescence | Noticeably dimmer blue fluorescence | This compound provides a stronger signal in live cells under standard buffer conditions. |
| Live HeLa Cells in Medium | Strong blue fluorescence | Weaker blue fluorescence | The superior brightness of this compound is maintained in cell culture medium. |
| Fixed HeLa Cells | No significant fluorescence | No significant fluorescence | Both dyes are effectively excluded from or not activated in non-viable cells, confirming their utility as live-cell stains. |
This table is based on descriptive data from fluorescence images. aatbio.com
The properties of this compound make it well-suited for high-throughput screening (HTS) applications aimed at assessing the efficacy and toxicity of chemical compounds. The simple, rapid staining protocol and the direct correlation between fluorescence intensity and the number of viable cells allow for the efficient analysis of large compound libraries. In a typical HTS assay, cells are seeded in multi-well plates, treated with various compounds, and then incubated with this compound. The fluorescence in each well is then measured using a plate reader. A decrease in fluorescence intensity in treated wells compared to control wells indicates a cytotoxic effect of the compound. The blue emission spectrum of this compound is particularly advantageous for multiplexing with other fluorescent probes, such as those that indicate apoptosis (e.g., green-fluorescent caspase substrates) or necrosis.
| Parameter | Description | Expected Result with Cytotoxic Compound |
|---|---|---|
| Principle | Measurement of intracellular esterase activity and membrane integrity in a cell population. | N/A |
| Instrumentation | Fluorescence microplate reader, automated liquid handling systems. | N/A |
| Readout | Fluorescence intensity (Excitation: ~360 nm, Emission: ~445 nm). | Decreased fluorescence intensity. |
| Interpretation | The fluorescence signal is proportional to the number of viable cells. | A lower signal indicates a reduction in the number of live cells due to compound-induced toxicity. |
This compound can be used to quantitatively assess the impact of various environmental stressors on cell viability. Such stressors can include exposure to toxins, radiation, hypoxia, or nutrient deprivation. By measuring the fluorescence intensity of cells stained with this compound after exposure to a given perturbation, researchers can obtain a quantitative measure of the resulting cytotoxicity. For example, a dose-response curve can be generated by exposing cells to increasing concentrations of a toxin and then measuring viability with this compound. This allows for the determination of key toxicological parameters such as the EC50 (half-maximal effective concentration).
Characterization of Cellular Membrane Integrity and Permeability Dynamics
Beyond a simple live/dead stain, this compound serves as a sensitive tool for investigating the dynamics of cellular membrane integrity and permeability, which are crucial aspects of cell function and are often dysregulated in disease states.
The retention of the fluorescent product, Calcein UltraBlue™, is contingent upon an intact plasma membrane. Any event that leads to the permeabilization of the plasma membrane will result in the leakage of the dye and a corresponding decrease in cellular fluorescence. This principle can be exploited to study the effects of various physical (e.g., electroporation, mechanical stress) or chemical (e.g., detergents, pore-forming toxins) stressors on membrane integrity. By monitoring the fluorescence of this compound-loaded cells over time after the application of a stressor, the kinetics of membrane permeabilization can be determined.
The non-fluorescent precursor, this compound, is a substrate for certain ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), which are often overexpressed in multidrug-resistant (MDR) cancer cells. agilent.com In cells with high efflux pump activity, this compound is actively transported out of the cell before it can be hydrolyzed by intracellular esterases. This results in a significantly lower intracellular accumulation of the fluorescent Calcein UltraBlue™ product compared to non-resistant cells. This phenomenon forms the basis of a functional assay for efflux pump activity. By comparing the fluorescence of this compound-stained cells in the presence and absence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A), the activity of these transporters can be quantified. A significant increase in fluorescence in the presence of an inhibitor indicates that the cells possess active efflux pumps that are responsible for extruding the dye. This assay can be used to screen for new efflux pump inhibitors or to characterize the MDR phenotype of a cell line.
| Cell Type | Treatment | Expected Calcein UltraBlue™ Fluorescence | Interpretation |
|---|---|---|---|
| Non-resistant (Low Efflux Pump Activity) | None | High | This compound is hydrolyzed and the fluorescent product is retained. |
| Multidrug-resistant (High Efflux Pump Activity) | None | Low | This compound is actively extruded from the cells before it can be hydrolyzed. |
| Multidrug-resistant (High Efflux Pump Activity) | Efflux Pump Inhibitor | High | The inhibitor blocks the efflux of this compound, leading to its intracellular accumulation and subsequent hydrolysis to the fluorescent product. |
Investigation of Intracellular Esterase Activity and Distribution
This compound serves as a valuable tool for investigating the activity and distribution of intracellular esterases, enzymes that play crucial roles in various cellular processes. The non-fluorescent nature of the acetoxymethyl (AM) ester form allows it to readily cross the membranes of live cells. caymanchem.comglpbio.comabcam.comaatbio.comlabscoop.comglpbio.cn Once inside the cell, ubiquitous intracellular esterases cleave the AM group, converting the molecule into the fluorescent Calcein UltraBlue™. caymanchem.comglpbio.comabcam.comaatbio.comlabscoop.comglpbio.cn This enzymatic conversion results in a charged, fluorescent molecule that is retained within cells possessing intact membranes, providing a direct correlation between fluorescence intensity and esterase activity. caymanchem.comaatbio.comabpbio.comnovusbio.com
The fluorescence generated from the enzymatic cleavage of this compound can be visualized and quantified, enabling the spatiotemporal mapping of esterase distribution within living cells and tissues. This technique allows researchers to observe the localization and changes in esterase activity over time. For instance, studies have utilized similar calcein derivatives to demonstrate the cytosolic localization of esterases through spectrofluorometric analysis. nih.gov This capability is crucial for understanding the dynamic cellular processes where esterases are involved. The ability to distinguish between cell populations with varying levels of esterase activity has been demonstrated in studies differentiating young and aged red blood cells, highlighting the utility of this method as a reliable marker for cellular aging. nih.gov
This compound is instrumental in the functional characterization of esterase activity in various disease models. A decrease in fluorescence intensity can indicate esterase inhibition, a phenomenon observed in certain pathological conditions or in response to specific chemical inhibitors. nih.govnih.gov Conversely, an increase in fluorescence could signify esterase activation. For example, in studies of apoptosis, a decrease in calcein staining due to reduced esterase activity has been shown to be an early event, preceding other markers of cell death like phosphatidylserine externalization. nih.gov This application is valuable for screening potential therapeutic agents that modulate esterase activity and for understanding the role of these enzymes in disease progression.
Table 1: Applications in Esterase Activity Studies
| Application | Description | Research Findings |
|---|---|---|
| Spatiotemporal Mapping | Visualization of esterase distribution within live cells over time. | Demonstrated cytosolic localization of esterases and differentiation of cell populations based on esterase activity. nih.gov |
| Esterase Inhibition/Activation | Functional characterization of changes in esterase activity in disease models or in response to stimuli. | A decrease in calcein fluorescence is an early indicator of apoptosis, preceding phosphatidylserine externalization. nih.gov Chemical inhibitors can alter calcein fluorescence, indicating changes in esterase activity. nih.govnih.gov |
Advanced Microscopic and Spectroscopic Imaging Techniques
The unique spectral properties of Calcein UltraBlue™, with excitation around 360 nm and emission around 445 nm, make it highly compatible with a variety of advanced imaging and analytical techniques. caymanchem.comglpbio.comlabscoop.comglpbio.cnaatbio.com Its blue fluorescence provides excellent spectral separation from commonly used green and red fluorophores, enabling multiplexing experiments. aatbio.com
This compound is widely used for live-cell imaging applications utilizing fluorescence microscopy techniques such as confocal and widefield microscopy. aatbio.comatugen.com Its ability to specifically stain viable cells allows for the real-time visualization of cellular processes and morphology. The higher photostability and stronger fluorescence intensity of Calcein UltraBlue™ at physiological pH, compared to similar blue fluorescent dyes, make it a robust probe for long-term imaging experiments. aatbio.com Researchers can observe dynamic cellular events, such as cell migration and interactions, by labeling cell populations with this vital dye.
Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population, and this compound is well-suited for this application. caymanchem.comaatbio.comatugen.com In flow cytometry, cells stained with this compound can be excited by a violet laser (e.g., 405 nm), and the resulting blue fluorescence is typically detected using a filter around 450/50 nm. aatbio.combdbiosciences.combdbiosciences.com This allows for the rapid quantification of viable cells within a heterogeneous population. aatbio.combiotium.com For instance, Jurkat cells treated with an apoptosis-inducing agent showed a decrease in Calcein Blue fluorescence intensity when analyzed by flow cytometry, demonstrating the utility of this dye in assessing cell viability at a population level. bdbiosciences.combdbiosciences.com
Table 2: Imaging and Analytical Techniques
| Technique | Excitation (nm) | Emission (nm) | Key Application |
|---|---|---|---|
| Fluorescence Microscopy | ~360 (DAPI filter set) aatbio.com | ~445 (DAPI filter set) aatbio.com | Live-cell imaging of cellular dynamics and morphology. |
| Flow Cytometry | 350/405 laser aatbio.combdbiosciences.combdbiosciences.com | 450/40 filter aatbio.combdbiosciences.combdbiosciences.com | High-throughput quantification of viable cells in a population. |
| Spectrofluorometry | ~360 aatbio.com | ~450 aatbio.com | Quantitative fluorescence measurements for high-throughput screening. |
Chelation-Based Applications for Metal Ion Sensing and Homeostasis Studies
Calcein and its derivatives are known to interact with various metal ions, leading to changes in their fluorescent properties. This interaction forms the basis of their potential application in studying intracellular metal ion dynamics.
Principles of Fluorescence Quenching/Enhancement through Metal Ion Binding
The fluorescence of calcein is significantly influenced by the presence of certain metal ions. The fundamental principle lies in the process of chelation, where the calcein molecule binds to a metal ion. This binding can lead to either a decrease (quenching) or, in some cases, an increase (enhancement) of the fluorescence signal.
The most common phenomenon observed with calcein and heavy metal ions is fluorescence quenching. This occurs because the bound metal ion provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus reducing the emission of photons. The degree of quenching is often proportional to the concentration of the metal ion, allowing for quantitative measurements.
Conversely, fluorescence enhancement can occur, though it is less common for the metal ions . In such cases, the binding of the metal ion may restrict the molecular vibrations of the dye, reducing non-radiative energy loss and thereby increasing the fluorescence quantum yield.
Role in Investigating Intracellular Trace Metal Dynamics (e.g., Zinc, Iron, Cobalt) and Their Biological Roles
The acetoxymethyl (AM) ester form of calcein derivatives allows them to be cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent probe within the cytosol. This intracellular localization, in theory, allows for the monitoring of the labile pool of trace metals.
Zinc (Zn²⁺): Zinc is a crucial second messenger in various signaling pathways. Fluorescent probes are instrumental in visualizing the spatial and temporal dynamics of intracellular zinc. While numerous specific zinc sensors have been developed, the potential use of a calcein-based probe would rely on a measurable change in its fluorescence upon binding to cytosolic zinc.
Iron (Fe²⁺/Fe³⁺): The "labile iron pool" is a critical component of cellular iron homeostasis, and its dysregulation is associated with oxidative stress and various diseases. Calcein AM has been traditionally used to measure this pool, where the quenching of its green fluorescence indicates the presence of intracellular iron. A blue-shifted analog like this compound could theoretically offer an alternative spectral window for such studies, particularly in multiplexing experiments with other fluorescent reporters.
Cobalt (Co²⁺): Cobalt is a component of vitamin B12 but can be toxic at higher concentrations. The quenching of calcein's fluorescence by cobalt has been demonstrated in principle, suggesting a potential application for studying cobalt uptake and intracellular distribution.
Studies on Metal Toxicity and Detoxification Mechanisms Using Fluorescent Chelation
Fluorescent chelation can be a valuable tool for investigating the mechanisms of metal-induced cytotoxicity and the cellular strategies for detoxification. By monitoring the changes in intracellular metal ion concentrations, researchers can gain insights into how cells handle toxic metal loads.
For instance, an increase in fluorescence quenching of a calcein-based probe could indicate an influx of a particular metal ion, a hallmark of toxicity. Conversely, a recovery of fluorescence might suggest the activation of detoxification pathways, such as the sequestration of the metal into organelles or its efflux from the cell. However, specific studies employing this compound for these purposes have not been prominently reported.
Data on Metal Ion Interactions with Calcein Derivatives
The following table summarizes the general interactions of calcein with relevant metal ions, which may provide a basis for the expected behavior of this compound. It is important to note that specific binding affinities and quenching efficiencies can vary between different calcein derivatives.
| Metal Ion | Typical Interaction with Calcein | Potential Research Application |
| Zinc (Zn²⁺) | Fluorescence Quenching | Investigating zinc signaling and homeostasis. |
| Iron (Fe²⁺/Fe³⁺) | Strong Fluorescence Quenching | Measuring the labile iron pool and studying iron-related disorders. |
| Cobalt (Co²⁺) | Fluorescence Quenching | Assessing cobalt toxicity and cellular transport mechanisms. |
Comparative Research and Synergistic Strategies Employing Calcein Ultrablue™ Am
Comparative Analysis with Other Calcein (B42510) Derivatives and Related Fluorescent Markers
Calcein UltraBlue™ AM is a fluorogenic dye for assessing cell viability. caymanchem.comlabscoop.comsapphirebioscience.com As an acetoxymethyl (AM) ester, it is non-fluorescent but cell-permeant. caymanchem.comlabscoop.com Once inside a live cell, intracellular esterases hydrolyze the AM group, converting it into the fluorescent, membrane-impermeant Calcein UltraBlue™, which is then retained within the cytoplasm. caymanchem.comlabscoop.comaatbio.com This mechanism links fluorescence directly to two key indicators of cell viability: enzymatic activity and cell-membrane integrity. abpbio.comnih.govbiotium.com
A significant advantage of this compound lies in its distinct spectral properties. It is excited by ultraviolet or violet light (approximately 360 nm) and emits in the dark blue region of the spectrum (approximately 445-458 nm). caymanchem.comstratech.co.uk This places its fluorescence signature in a spectral window that is well-separated from commonly used green and red fluorophores. aatbio.comstratech.co.uk This spectral separation is critical for multiplexing, which is the simultaneous measurement of multiple parameters in a single cell population. aatbio.comstratech.co.uknih.gov
The spectral characteristics of Calcein UltraBlue™ are similar to those of Calcein Blue, DAPI, and Hoechst dyes. aatbio.comstratech.co.uk However, its key distinction is the large spectral gap between its emission and that of green fluorescent probes like Calcein Green AM or Green Fluorescent Protein (GFP), and red probes such as Calcein Red™ or Texas Red. aatbio.comaatbio.comaatbio.com This minimizes spectral overlap, a common challenge in multicolor fluorescence imaging where the emission signal from one fluorophore bleeds into the detection channel of another. nih.govthermofisher.com
| Compound | Excitation Max (nm) | Emission Max (nm) | Fluorescent Color |
|---|---|---|---|
| Calcein UltraBlue™ | ~360 | ~445 | Blue |
| Calcein Blue | ~354 | ~441 | Blue |
| Calcein Green | ~494 | ~517 | Green |
| Calcein Orange™ | ~531 | ~545 | Orange |
| Calcein Red™ | ~562 | ~576 | Red |
| FITC | ~490 | ~525 | Green |
| Texas Red | ~589 | ~615 | Red |
| DAPI | ~358 | ~461 | Blue |
Data sourced from multiple references. caymanchem.comaatbio.comstratech.co.ukaatbio.com
While sharing a similar mechanism of action with other calcein derivatives, this compound offers specific functional advantages. Compared to Calcein Blue, Calcein UltraBlue™ exhibits higher photostability and stronger fluorescence intensity at physiological pH, making it a more robust probe for live-cell imaging experiments. aatbio.comstratech.co.uk
The primary utility of this compound is its ability to free up the green and red fluorescence channels for other probes. aatbio.com The single color of the widely used Calcein AM (green) makes it impossible to use in combination with other green probes like GFP. aatbio.comaatbio.cominterchim.fr For instance, in studies involving cells genetically engineered to express GFP-tagged proteins, using Calcein Green for viability assessment is impractical due to complete spectral overlap. aatbio.comaatbio.com this compound resolves this conflict by allowing researchers to assess cell viability in the blue channel while simultaneously imaging GFP signals in the green channel. This complementary nature is essential for experiments that aim to correlate cell health with the expression or localization of a specific protein of interest.
Multiplexing Approaches Combining this compound with Other Fluorescent Probes
The unique spectral characteristics of this compound make it an ideal candidate for inclusion in sophisticated multicolor assays designed to extract a maximal amount of information from a single sample.
By occupying the blue channel, this compound facilitates the concurrent use of probes that fluoresce in other spectral regions to monitor distinct cellular events. A common experimental design involves combining a viability stain with a marker for apoptosis, a form of programmed cell death.
Research Application Example: A researcher could simultaneously assess viability and apoptosis by co-staining a cell population with:
This compound: To identify the live cell population (blue fluorescence). aatbio.com
An Annexin V conjugate: Such as Annexin V-FITC or Annexin V-iFluor® 488, which binds to phosphatidylserine on the surface of apoptotic cells (green fluorescence). nih.govaatbio.com
A dead cell stain: Such as Propidium Iodide or 7-AAD, which are membrane-impermeant nucleic acid dyes that stain late apoptotic and necrotic cells with compromised membranes (red fluorescence). aatbio.comabcam.com
This three-color approach, analyzed via flow cytometry or fluorescence microscopy, allows for the precise quantification of live, early apoptotic, and late apoptotic/necrotic cells in a single sample. Furthermore, this can be expanded to include fluorescent probes targeted to specific organelles, such as MitoTracker™ Red for mitochondria or LysoTracker™ dyes for lysosomes, enabling the correlation of cell viability and death pathways with organelle health and function. sigmaaldrich.combiotium.com
Effective multiplexing hinges on careful experimental design to minimize spectral crosstalk. nih.govthermofisher.com The primary consideration is the selection of fluorophores with maximal spectral separation. aatbio.comthermofisher.com
Key Design Considerations:
Filter and Laser Selection: Instrumentation must be properly configured. For Calcein UltraBlue™, excitation is typically achieved with a 350 nm or 405 nm laser, and emission is collected through a filter centered around 450 nm (e.g., a 450/40 nm bandpass filter). aatbio.com This setup is distinct from the 488 nm laser and ~525 nm emission filter used for green fluorophores like Calcein Green or FITC. aatbio.comfluorofinder.com
Fluorescence Spectra Analysis: Before beginning an experiment, researchers should use a fluorescence spectra viewer to check for potential overlap between the emission spectrum of one dye and the excitation spectrum of another. thermofisher.com
Data Deconvolution: In cases where some spectral overlap is unavoidable, computational techniques may be required. In flow cytometry, this is addressed through a process called compensation, which corrects for the spillover of one fluorophore's signal into another's detector. In microscopy, spectral imaging and linear unmixing algorithms can be used to computationally separate the contributions of each fluorophore to the final image.
Integration with Advanced Genetic Tools and Biosensors for Enhanced Biological Insights
The compatibility of this compound with other fluorescent probes extends to genetically encoded tools, such as fluorescent proteins and biosensors. aatbio.combiotium.com These tools allow for the visualization of specific proteins and the real-time monitoring of intracellular signaling dynamics.
By using this compound to confirm cell viability, researchers can ensure that the signals observed from a genetically encoded biosensor—for example, a green fluorescent Ca²⁺ indicator or a kinase activity reporter—are from healthy, functioning cells. This is crucial for interpreting data correctly, as the physiological responses of dying cells can be anomalous. The ability to monitor cell health in the blue channel, while simultaneously tracking dynamic protein localization (e.g., with a GFP-fusion protein) or a signaling event (with a green or red fluorescent biosensor) in other channels, provides a more complete and context-rich understanding of the biological process under investigation. biotium.com This integrated approach is particularly powerful in high-content screening and advanced live-cell imaging, including confocal and two-photon microscopy, where multiple parameters are assessed over time. researchgate.netfiveable.me
Combination with Genetically Encoded Fluorescent Reporters for Correlative Studies
The exceptional spectral separation of this compound from common green and red fluorophores makes it highly suitable for multi-color live-cell imaging in conjunction with genetically encoded fluorescent reporters like Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP). aatbio.com This compatibility allows researchers to correlate cell viability with the localization, expression, and dynamics of specific proteins of interest.
In a typical correlative study, cells are transfected with a plasmid encoding a fusion protein of interest tagged with GFP or RFP. These reporters allow for the visualization of the protein's subcellular localization or its involvement in dynamic cellular events. Subsequently, the cells can be co-stained with this compound to specifically identify the viable cells within the population.
The primary advantage of this approach lies in the minimal spectral overlap between Calcein UltraBlue™ (excitation ~360 nm, emission ~445 nm) and reporters like GFP (excitation ~488 nm, emission ~509 nm) or RFP (excitation ~558 nm, emission ~583 nm). caymanchem.com This spectral distinction allows for the independent excitation and detection of each fluorophore, minimizing bleed-through and enabling clear, unambiguous imaging of both the fluorescent reporter and the viability stain within the same cell.
Key Applications and Research Findings:
Correlating Protein Localization with Cell Viability: Researchers can transfect cells with a GFP-tagged protein that localizes to a specific organelle, such as the mitochondria or the nucleus. By co-staining with this compound, it is possible to visualize the precise localization of the protein exclusively in live cells, excluding any artifacts from dead or dying cells where protein localization might be aberrant.
Monitoring Dynamic Processes in Viable Cells: Studies involving dynamic cellular processes, such as protein trafficking, cytoskeletal rearrangements, or cell migration, can be significantly enhanced. For instance, by expressing a GFP-tagged cytoskeletal protein, its dynamic reorganization can be observed over time in cells that are confirmed to be viable by the presence of Calcein UltraBlue™ fluorescence.
Spectral Compatibility of this compound with Common Fluorescent Proteins
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Spectral Overlap with this compound |
|---|---|---|---|
| Calcein UltraBlue™ | ~360 | ~445 | N/A |
| Green Fluorescent Protein (GFP) | ~488 | ~509 | Minimal |
| Red Fluorescent Protein (RFP) | ~558 | ~583 | Minimal |
Synergistic Use with FRET/BRET-Based Biosensors in Signaling Pathway Research
The utility of this compound extends to its synergistic use with advanced techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET)-based biosensors. These biosensors are powerful tools for studying the spatio-temporal dynamics of signaling pathways by detecting protein-protein interactions, conformational changes, or the generation of second messengers.
A significant challenge in FRET and BRET assays is to ensure that the observed signals originate from healthy, viable cells, as cellular stress or death can lead to misleading artifacts. By incorporating this compound into the experimental design, researchers can gate their analysis to include only the viable cell population, thereby increasing the accuracy and reliability of the signaling data.
Application in Signaling Pathway Research:
In a typical experiment, cells are transfected with a FRET or BRET biosensor designed to report on a specific signaling event, such as calcium mobilization, kinase activity, or G-protein coupled receptor (GPCR) activation. For instance, a common FRET pair for monitoring intracellular calcium is composed of Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP) linked by a calcium-sensitive domain.
The spectral compatibility of this compound allows for its use as a viability marker without interfering with the FRET or BRET signals. For example, in a FRET experiment using a CFP-YFP biosensor, the excitation and emission wavelengths of Calcein UltraBlue™ are sufficiently distinct from those of CFP and YFP to avoid significant spectral crosstalk.
Detailed Research Findings and Strategies:
Validating Signaling Events in Viable Cells: By co-loading cells with a FRET-based biosensor and this compound, researchers can simultaneously monitor signaling dynamics and cell viability. This is particularly crucial when studying signaling pathways that can lead to apoptosis or necrosis, allowing for the clear distinction between signaling events in healthy versus dying cells.
Improving Data Quality in High-Throughput Screens: In drug discovery screens that utilize FRET or BRET biosensors to identify modulators of a particular signaling pathway, the inclusion of this compound provides a critical counter-screen for cytotoxicity. This allows for the immediate identification of compounds that may appear to modulate the signaling pathway but are, in fact, inducing cell death.
Multiplexed Analysis of Signaling and Viability: The ability to combine this compound with FRET/BRET biosensors enables a multiplexed analysis where both the specific signaling response and the general health of the cell can be assessed in real-time and in the same cell population.
Synergistic Applications of this compound with FRET/BRET Biosensors
| Biosensor Type | Signaling Pathway Studied | Role of this compound | Key Advantage |
|---|---|---|---|
| FRET (e.g., CFP-YFP) | Intracellular Calcium Signaling | Live-cell indicator | Excludes non-viable cells from calcium flux analysis. |
| BRET (e.g., Luciferase-GFP) | GPCR Activation | Viability control | Distinguishes true pathway modulation from cytotoxic effects in drug screening. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
